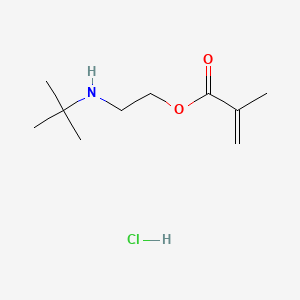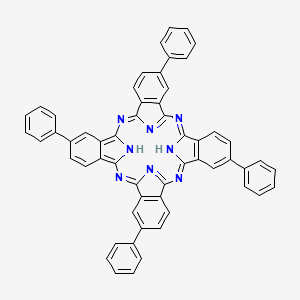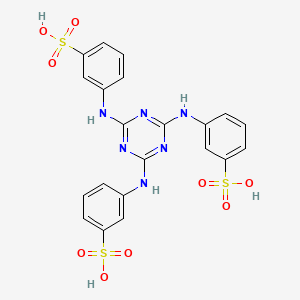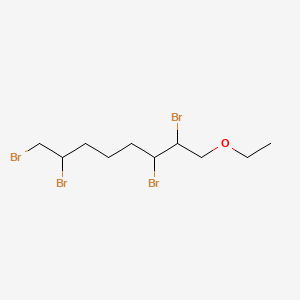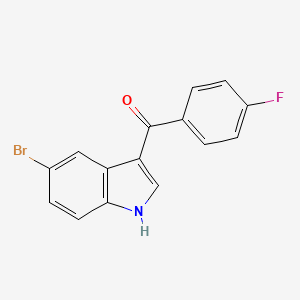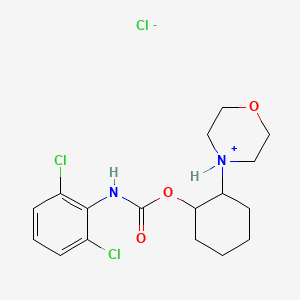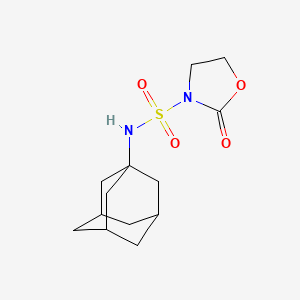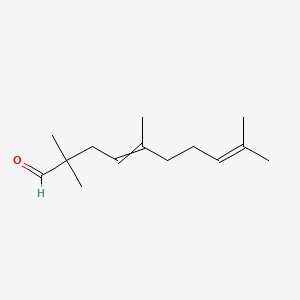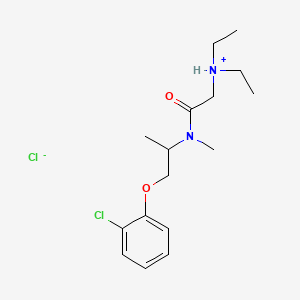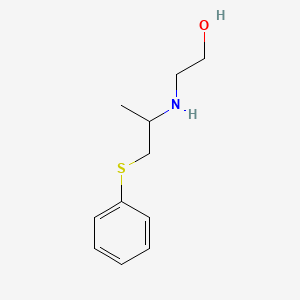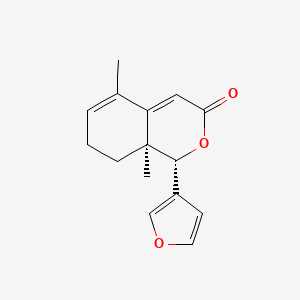![molecular formula C13H17F3N2O B13749996 (2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide CAS No. 1146852-38-1](/img/structure/B13749996.png)
(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenylethylamine moiety, and a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,5,5-trifluoropentan-2-one and (1R)-1-phenylethylamine.
Formation of Intermediate: The initial step involves the reaction of 5,5,5-trifluoropentan-2-one with (1R)-1-phenylethylamine under controlled conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Amidation: The final step involves the amidation of the amine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biology: The compound can be used in biochemical assays to study enzyme kinetics and receptor-ligand interactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A compound with a fluorophenyl group and a piperazine ring, used in medicinal chemistry.
Antimony(III) fluoride: A compound with fluorine atoms bonded to antimony, used in various chemical reactions.
Uniqueness
(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide is unique due to its specific combination of a trifluoromethyl group, a phenylethylamine moiety, and a pentanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1146852-38-1 |
|---|---|
Molecular Formula |
C13H17F3N2O |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]pentanamide |
InChI |
InChI=1S/C13H17F3N2O/c1-9(10-5-3-2-4-6-10)18-11(12(17)19)7-8-13(14,15)16/h2-6,9,11,18H,7-8H2,1H3,(H2,17,19)/t9-,11-/m1/s1 |
InChI Key |
AYAIJXOLOYQFPL-MWLCHTKSSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@H](CCC(F)(F)F)C(=O)N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(CCC(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


